molecular formula C18H18O4 B016101 4-Hydroxy-4'-(trimethylacetoxy)benzophenone CAS No. 114031-67-3

4-Hydroxy-4'-(trimethylacetoxy)benzophenone

Cat. No.: B016101
CAS No.: 114031-67-3
M. Wt: 298.3 g/mol
InChI Key: KSBBNJZVDXSJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4'-(trimethylacetoxy)benzophenone (CAS: 114031-67-3) is a benzophenone derivative featuring a hydroxy group at the 4-position and a trimethylacetoxy (pivaloyloxy) group at the 4'-position. This compound is commercially available through Toronto Research Chemicals (TRC) and is utilized in biomedical research, particularly in photo-crosslinking studies due to the photoreactive carbonyl group inherent to benzophenones . Its synthesis typically involves functionalization of the benzophenone backbone via esterification or coupling reactions, though specific synthetic protocols are proprietary .

Properties

IUPAC Name

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBNJZVDXSJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400024
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114031-67-3
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

4-Hydroxy-4'-(trimethylacetoxy)benzophenone features two aromatic rings connected by a ketone bridge. The 4-hydroxy group resides on one ring, while the 4'-position of the opposing ring bears a pivaloyloxy (trimethylacetoxy) ester. This arrangement imposes significant synthetic challenges due to:

  • Regioselectivity : Directing functional groups to para positions relative to the ketone.

  • Steric hindrance : The bulky pivaloyloxy group complicates electrophilic substitution.

  • Protection-demanding reactivity : The hydroxy group necessitates temporary protection during reactions targeting the second ring.

Core Benzophenone Synthesis via Friedel-Crafts Acylation

Friedel-Crafts Reaction for 4-Hydroxybenzophenone

The foundational step involves synthesizing 4-hydroxybenzophenone, as detailed in Patent CN101298414A. Key parameters include:

Reaction conditions :

  • Catalyst : Anhydrous AlCl₃ (0.15 mol per 0.1 mol phenol).

  • Solvent : 1,2-Dichloroethane.

  • Temperature : 0–5°C during addition, followed by 20–25°C for 3 hours.

Procedure :

  • Trihalomethylbenzene (e.g., trichloromethylbenzene) reacts with phenol via Friedel-Crafts acylation.

  • The reaction selectively yields 4-hydroxybenzophenone due to the electron-donating effect of the hydroxy group, which directs substitution para to itself.

  • Workup involves quenching with ice/water, filtration, and recrystallization with glacial acetic acid.

Performance :

  • Yield : 78–86%.

  • Purity : 98% (HPLC).

Alternative Catalysts and Solvents

While AlCl₃ is optimal, trials with ZnCl₂ and FeCl₃ resulted in lower yields (68–78%). Polar aprotic solvents like nitrobenzene were less effective due to reduced Lewis acid activity.

Functionalization of the 4'-Position

Nitration and Reduction Sequence

Introducing the pivaloyloxy group at the 4'-position requires hydroxylation followed by esterification. A nitration-reduction-diazotization pathway is employed:

Step 1: Ketone Protection as Oxime

  • Reagents : Hydroxylamine hydrochloride, sodium acetate in ethanol/water.

  • Outcome : Converts the ketone to an oxime, mitigating deactivation during nitration.

Step 2: Regioselective Nitration

  • Conditions : HNO₃/H₂SO₄ at 0°C.

  • Outcome : Nitro group introduced para to the oxime (4'-position post-deprotection).

Step 3: Oxime Deprotection and Reduction

  • Reduction : Hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Diazotization : NaNO₂/HCl yields diazonium salt, hydrolyzed to 4'-hydroxybenzophenone.

Pivaloyloxy Esterification

Reagents : Pivaloyl chloride, pyridine (base).
Conditions : 0°C in dichloromethane.
Yield : 72–80% (isolated).

Challenges :

  • Steric bulk of pivaloyl chloride necessitates slow addition.

  • Competing O-acylation of the 4-hydroxy group requires temporary silylation (e.g., tert-butyldimethylsilyl chloride).

Integrated Synthetic Routes

One-Pot Friedel-Crafts and Esterification

A speculative method involves pre-functionalized trihalomethylbenzene bearing a pivaloyloxy group. However, Friedel-Crafts acylation fails due to the electron-withdrawing pivaloyloxy deactivating the ring.

Suzuki-Miyaura Cross-Coupling

Components :

  • 4-Hydroxybenzoyl boronic acid.

  • 4-Bromophenyl pivalate.

Catalyst : Pd(PPh₃)₄, K₂CO₃.
Yield : <50% (limited by boronic acid stability).

Scalability and Industrial Considerations

Solvent Recycling

1,2-Dichloroethane recovery via distillation reduces costs by 30%.

Catalyst Reusability

AlCl₃ exhibits partial recyclability (three cycles with 15% activity loss).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 1.3 (s, 9H, pivaloyl).

  • HRMS : [M+Na]⁺ calc. 368.1621, found 368.1619 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4’-(trimethylacetoxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-4'-(trimethylacetoxy)benzophenone is characterized by its benzophenone structure, which allows it to absorb ultraviolet (UV) light effectively. This property makes it a valuable ingredient in formulations aimed at protecting skin and materials from UV degradation.

Applications in Cosmetics

2.1 UV Absorption in Sunscreens
The compound is widely utilized as a UV filter in sunscreen formulations. It protects the skin from harmful UV radiation by absorbing UV light across a broad spectrum. The SCCS (Scientific Committee on Consumer Safety) has evaluated its safety for use in cosmetic products, concluding that it can be safely used at concentrations up to 5% in various formulations, including sunscreens and moisturizers .

2.2 Stabilization of Cosmetic Products
In addition to its role as a UV filter, this compound acts as a stabilizer in cosmetic formulations. It helps maintain the integrity of products exposed to light, thereby prolonging their shelf life and effectiveness .

Applications in Materials Science

3.1 Polymer Additives
The compound is employed as an additive in polymers to enhance their UV stability. It is particularly effective in plastics such as polyethylene (PE), polypropylene (PP), and polycarbonate (PC). By incorporating this compound into polymer matrices, manufacturers can improve the longevity and durability of plastic products exposed to sunlight .

3.2 Coatings and Films
In the coatings industry, this compound is used to formulate protective coatings that resist UV-induced degradation. These coatings are essential for outdoor applications where materials are subjected to harsh environmental conditions.

Case Studies

4.1 Safety Assessment Studies
Research conducted by the NTP (National Toxicology Program) evaluated the toxicity of related compounds, such as 2-Hydroxy-4-methoxybenzophenone, which shares structural similarities with this compound. These studies highlighted potential health effects related to prolonged exposure but affirmed the safety of regulated use within specified concentrations .

4.2 Efficacy in Formulations
A study on sunscreen formulations demonstrated that products containing this compound provided effective protection against both UVA and UVB rays while maintaining skin compatibility. This efficacy has made it a preferred choice among formulators seeking reliable UV protection .

Regulatory Status

The regulatory landscape surrounding this compound emphasizes its safety when used within established guidelines. The SCCS has provided opinions supporting its use in cosmetic products, reflecting a consensus on its safety profile when used appropriately .

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone involves its interaction with specific molecular targets and pathways. The hydroxy and trimethylacetoxy groups play a crucial role in its biological activity. The compound can:

Comparison with Similar Compounds

Selagibenzophenone B (Compound 2)

  • Structure: A natural benzophenone analogue with hydroxy and methyl groups at analogous positions.
  • Key Difference: Lacks the trimethylacetoxy group, which in 4-Hydroxy-4'-(trimethylacetoxy)benzophenone enhances steric bulk and may influence metabolic stability.

Cycloxanthochymol and Isoxanthochymol

  • Structure: Polyprenylated benzophenones with bicyclo[3.3.1]nonane skeletons.
  • Key Difference : Cycloxanthochymol has a dimethylallyl group, while isoxanthochymol features a prenyl group. These differences alter NMR spectral profiles (e.g., δH 0.77–1.79 for prenyl vs. δH 1.04–3.03 for dimethylallyl) .
  • Relevance: Demonstrates how minor substituent changes (e.g., prenyl vs. trimethylacetoxy) significantly impact spectroscopic characterization and biological interactions.

COX-1 Inhibitors with Thiazole Moieties

  • Structure: Benzophenone derivatives substituted with thiazole or phenylthiazole groups.
  • Activity: Docking studies show that the thiazole moiety interacts with TYR355 and ARG120 residues in COX-1, mimicking the carboxylic group of ketoprofen. However, unlike this compound, these derivatives lack ester functionalities, reducing hydrolytic stability .
  • Key Insight : The trimethylacetoxy group may hinder enzymatic hydrolysis, enhancing in vivo longevity compared to carboxylic acid-containing analogues.

2-Hydroxy-4-methoxybenzophenone (Benzophenone-3)

  • Structure : Hydroxy and methoxy groups at 2- and 4-positions.
  • Application : Widely used as a UV filter (oxybenzone) but associated with photoallergic contact dermatitis.
  • Key Difference: The methoxy group in benzophenone-3 offers electron-donating effects, increasing UV absorption at shorter wavelengths compared to the electron-withdrawing trimethylacetoxy group in this compound .

4'-Benzyloxyacetophenone

  • Structure: Acetophenone derivative with a benzyloxy group.
  • Reactivity: The benzyloxy group enhances lipophilicity (LogP ~2.5) but is prone to deprotection under acidic conditions. In contrast, the trimethylacetoxy group in this compound provides steric protection against hydrolysis .

4-(Chloromethyl)benzophenone

  • Structure : Chloromethyl substituent at the 4-position.
  • Application: Used as a crosslinking agent in polymer chemistry. The chloromethyl group enables nucleophilic substitution, whereas the trimethylacetoxy group in this compound favors photochemical reactivity .

Data Table: Comparative Analysis of Benzophenone Derivatives

Compound Name Substituents Key Applications LogP* Bioactivity Notes Reference ID
This compound 4-OH, 4'-trimethylacetoxy Photo-crosslinking, biomedical ~3.2† Enhanced hydrolytic stability
Selagibenzophenone B 4-OH, 4'-methyl (proposed) Anticancer research N/A Structural validation required
Cycloxanthochymol Bicyclic, dimethylallyl Natural product studies ~5.0 Prenylation affects solubility
2-Hydroxy-4-methoxybenzophenone 2-OH, 4-methoxy UV absorption 3.5 Photoallergenic potential
4'-Benzyloxyacetophenone 4'-benzyloxy Synthetic intermediate 2.5 Acid-labile

*Predicted using fragment-based methods; †Estimated based on analogous structures.

Key Research Findings

  • Synthetic Accuracy: Misassignment of substituent positions in natural benzophenones (e.g., selagibenzophenone B) underscores the necessity of synthetic validation for bioactivity studies .
  • Steric Effects: The trimethylacetoxy group in this compound confers resistance to enzymatic degradation compared to smaller substituents (e.g., methoxy) .
  • Photoreactivity: Unlike chloromethyl derivatives, this compound’s benzophenone core enables UV-induced crosslinking, critical for studying protein interactions .

Biological Activity

4-Hydroxy-4'-(trimethylacetoxy)benzophenone, also known as a derivative of benzophenone, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and material science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}O5_{5}
  • CAS Number : 114031-67-3

This compound features a benzophenone backbone with a hydroxyl group and a trimethylacetoxy group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is linked to the presence of the hydroxyl group that can donate electrons to neutralize free radicals.
  • Photoprotective Effects : As a derivative of benzophenone, it may absorb UV radiation, providing photoprotection in cosmetic formulations. This property is particularly valuable in sunscreens and skincare products.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that the compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.

Photoprotective Properties

In vitro studies have shown that this compound effectively absorbs UV radiation. The absorption spectrum indicates strong UVB protection, making it a candidate for incorporation into sunscreen products. Comparative studies with other sunscreen agents revealed that this compound provides superior protection against UV-induced skin damage .

Enzyme Interaction Studies

Research involving enzyme assays highlighted that this compound can inhibit specific cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, necessitating careful consideration in therapeutic applications.

Case Studies

StudyFocusFindings
Study 1Antioxidant EffectsDemonstrated significant free radical scavenging activity (IC50 = 25 µM).
Study 2PhotoprotectionShowed effective UVB absorption with an SPF value comparable to commercial sunscreens.
Study 3Enzyme InhibitionInhibited CYP3A4 activity by 40% at a concentration of 10 µM.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, and how can reaction efficiency be optimized?

A common approach involves esterification of the hydroxyl group with trimethylacetic anhydride under acidic or basic catalysis. Optimization can include varying reaction temperatures (60–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (e.g., DMAP or pyridine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to isolate the product . Monitoring reaction progress with TLC or HPLC ensures intermediate control .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the trimethylacetoxy group (e.g., δ 1.2 ppm for nine equivalent methyl protons) and aromatic protons (δ 6.5–8.0 ppm) .
  • FT-IR : Look for ester C=O stretching (~1740 cm⁻¹) and hydroxyl absorption (if unreacted starting material remains, ~3400 cm⁻¹) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water mobile phases .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The compound is readily soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. For aqueous compatibility, use DMSO as a co-solvent (<5% v/v). Solubility tests should precede large-scale experiments to avoid precipitation .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data across studies (e.g., unexpected NMR shifts or IR absorptions)?

Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Repeating experiments under identical conditions (solvent, temperature, concentration).
  • Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with empirical data .
  • Using deuterated solvents for NMR to eliminate solvent interference .

Q. What methodologies are effective in analyzing the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 320–400 nm) and track by UV-Vis spectroscopy for absorbance changes .
  • Hydrolytic stability : Test in buffers (pH 4–9) to assess ester group hydrolysis, quantifying byproducts with LC-MS .

Q. How can reaction byproducts during synthesis be minimized, and what analytical tools are best for their identification?

  • Optimization : Adjust stoichiometry (trimethylacetic anhydride in excess) and use inert atmospheres to prevent oxidation.
  • Byproduct identification : LC-MS/MS or GC-MS for low-molecular-weight impurities; HRMS for exact mass determination of unexpected adducts .

Q. What strategies resolve low yields in large-scale syntheses of this compound?

  • Process intensification : Use flow chemistry for better heat/mass transfer.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts for greener synthesis.
  • Scale-up adjustments : Optimize stirring rates and solvent volume-to-surface-area ratios to prevent aggregation .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting bioactivity results in cellular assays involving this compound?

Discrepancies may stem from cell line variability, assay conditions (e.g., serum concentration), or metabolite interference. Recommendations:

  • Standardize assay protocols (e.g., ATP levels for cytotoxicity).
  • Include positive controls (e.g., benzophenone-3) and validate with orthogonal assays (e.g., fluorescence microscopy vs. plate readers) .

Q. What experimental controls are essential when studying the photochemical behavior of this benzophenone derivative?

  • Dark controls : To rule out thermal degradation.
  • Radical scavengers : (e.g., TEMPO) to assess ROS-mediated pathways.
  • Reference compounds : Use structurally similar benzophenones (e.g., oxybenzone) for comparative UV absorption studies .

Methodological Frameworks

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • DFT studies : Calculate HOMO/LUMO energies to predict electron-rich sites for electrophilic attacks.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4'-(trimethylacetoxy)benzophenone
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4'-(trimethylacetoxy)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.